4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid
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Overview
Description
This compound is characterized by its unique structure, which includes a hydroxycyclohexyl group attached to an ethynyl group, which is further connected to a benzoic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid typically involves the following steps:
Formation of the Hydroxycyclohexyl Group: This step involves the hydroxylation of cyclohexane to form the hydroxycyclohexyl group.
Attachment of the Ethynyl Group: The hydroxycyclohexyl group is then reacted with an ethynylating agent under controlled conditions to form the hydroxycyclohexyl ethynyl intermediate.
Coupling with Benzoic Acid: Finally, the hydroxycyclohexyl ethynyl intermediate is coupled with benzoic acid using a suitable coupling reagent, such as a carbodiimide, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include batch and continuous flow synthesis, with stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The benzoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethynyl derivatives.
Scientific Research Applications
4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxycyclohexyl group is believed to play a crucial role in its binding affinity to certain receptors, while the ethynyl and benzoic acid moieties contribute to its overall activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating enzymatic activity and cellular signaling pathways .
Comparison with Similar Compounds
4-[(1-Hydroxycyclohexyl)ethynyl]benzoic acid can be compared with other similar compounds, such as:
4-[(1-Hydroxycyclohexyl)methyl]benzoic acid: Similar structure but with a methyl group instead of an ethynyl group.
4-[(1-Hydroxycyclohexyl)propynyl]benzoic acid: Similar structure but with a propynyl group instead of an ethynyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[2-(1-hydroxycyclohexyl)ethynyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c16-14(17)13-6-4-12(5-7-13)8-11-15(18)9-2-1-3-10-15/h4-7,18H,1-3,9-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCRRRKBNHINRT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246652 |
Source
|
Record name | 4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63165-03-7 |
Source
|
Record name | 4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63165-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[2-(1-Hydroxycyclohexyl)ethynyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501246652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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